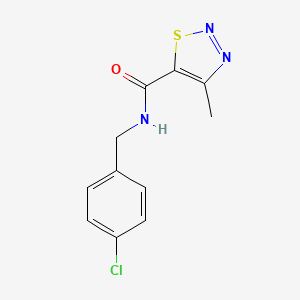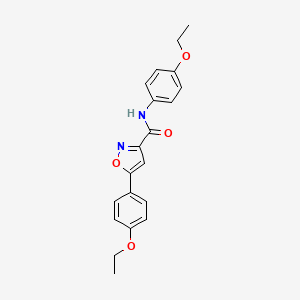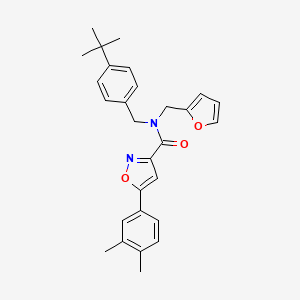![molecular formula C24H18N2O4 B11354207 5-(4-methoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11354207.png)
5-(4-methoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzoyl group, a methoxyphenyl group, and an oxazole ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the reaction of 2-aminobenzophenone with an appropriate reagent to form the benzoylphenyl intermediate.
Oxazole Ring Formation: The benzoylphenyl intermediate is then subjected to cyclization with a suitable reagent, such as an isocyanate, to form the oxazole ring.
Methoxyphenyl Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring or the benzoyl group, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Drug Development: It serves as a lead compound in the development of new therapeutic agents.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Agriculture: It is studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
- N-(2-benzoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-(2-benzoylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide
- N-(2-benzoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., methoxy, chloro, hydroxy, methyl).
- Chemical Properties: These differences in substituents can lead to variations in chemical reactivity and stability.
- Biological Activity: The biological activity of these compounds can also vary, with some showing enhanced or reduced activity in specific assays.
N-(2-benzoylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity.
Properties
Molecular Formula |
C24H18N2O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H18N2O4/c1-29-18-13-11-16(12-14-18)22-15-21(26-30-22)24(28)25-20-10-6-5-9-19(20)23(27)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,28) |
InChI Key |
YEPFZFNOXIXRJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B11354133.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11354136.png)
![2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B11354145.png)
![N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11354149.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11354151.png)
![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11354161.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B11354163.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11354179.png)


![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11354200.png)

![1-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B11354208.png)
